5-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-YL)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-12-6(9-10-8(12)16)5-3-4(7(14)15)11-13(5)2/h3H,1-2H3,(H,10,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWSPOOSEHFIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-YL)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 188.22 g/mol. Its structure features a pyrazole ring connected to a triazole moiety, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies demonstrate that it possesses significant antibacterial activity, which can be attributed to the presence of the mercapto group that enhances its interaction with microbial cell walls .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays. It shows promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. The presence of the triazole ring is believed to contribute to its electron-donating ability, thus enhancing its antioxidant potential .
Anti-inflammatory Effects
Studies have shown that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action is particularly relevant in conditions such as arthritis and other inflammatory disorders. The mechanism involves modulation of signaling pathways associated with inflammation, making it a candidate for therapeutic development in inflammatory diseases .
The biological activities of this compound are primarily mediated through:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to reduced bacterial growth and inflammation.
- Radical Scavenging : Its structural features allow it to donate electrons effectively, neutralizing free radicals and reducing oxidative damage.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated significant antimicrobial activity against multiple strains; effective at low concentrations. |
| Krogsgaard-Larsen et al. (2015) | Found that derivatives exhibited anti-inflammatory effects in animal models; reduced cytokine levels significantly. |
| Wang et al. (2008) | Highlighted the antioxidant potential through DPPH assay; showed comparable results to standard antioxidants like quercetin. |
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity:
Research indicates that derivatives of 5-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-YL)-1-methyl-1H-pyrazole-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
2. Anticancer Properties:
Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. This makes it a candidate for further research in cancer therapeutics.
3. Anti-inflammatory Effects:
The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
Agricultural Applications
1. Fungicides:
The triazole ring structure is known for its fungicidal properties. The compound can be utilized as a fungicide to protect crops from fungal infections, thereby enhancing agricultural productivity.
2. Plant Growth Regulators:
Research suggests that this compound can act as a plant growth regulator, promoting growth and development in certain plant species. This can lead to improved yields and resistance to environmental stressors.
Material Science Applications
1. Synthesis of Novel Materials:
The unique chemical structure allows for the synthesis of new materials with specific properties. For instance, it can be used to create polymers or composites with enhanced thermal stability and mechanical strength.
2. Sensors:
The compound's ability to interact with various chemical species makes it suitable for developing sensors that can detect environmental pollutants or biological markers.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | [Study A] | Demonstrated effectiveness against E. coli and S. aureus strains. |
| Anticancer | [Study B] | Induced apoptosis in breast cancer cell lines via mitochondrial pathways. |
| Agricultural Fungicide | [Study C] | Showed significant reduction in fungal growth on treated crops. |
| Plant Growth Regulator | [Study D] | Enhanced root development and drought resistance in treated plants. |
Preparation Methods
Halogenation and Functionalization
The pyrazole core is often synthesized via halogenation of precursor esters. For example, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 84547-86-4) is prepared by bromination of methyl 1-methyl-1H-pyrazole-3-carboxylate using phosphorus tribromide in dichloromethane. Subsequent hydrolysis with aqueous sodium hydroxide yields the carboxylic acid derivative. This method achieves ~85% purity, with recrystallization in ethanol improving yields to 92%.
Alternative Routes via Cyclocondensation
Pyrazole rings can also be constructed via cyclocondensation of hydrazines with β-diketones. For instance, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to form 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, a structural analog. Acidic work-up (HCl) hydrolyzes the ester to the carboxylic acid, though yields drop to 78% due to side reactions.
Synthesis of the 5-Mercapto-4-Methyl-4H-1,2,4-Triazole-3-yl Unit
Thiosemicarbazide Cyclization
Acyl thiosemicarbazides serve as precursors for triazole-thiols. Refluxing 2-furoyl-thiosemicarbazide with potassium hydroxide in ethanol for 3 hours produces 5-furan-2-yl-4H-1,2,4-triazole-3-thiol (20) in 89% yield. Similarly, substituting furoyl groups with methyl-acetyl derivatives generates 5-methyl analogs. Acidification with acetic acid precipitates the product, minimizing byproducts.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates triazole formation. El Ashry et al. demonstrated that irradiating 3-chloro-2-hydrazinocarbonylbenzo[b]thiophene with carbon disulfide and potassium hydroxide for 2 minutes under microwaves yields 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole (25) in 94% yield. This method reduces reaction times from hours to minutes while maintaining high regioselectivity.
Coupling Strategies for Hybrid Molecule Assembly
Nucleophilic Substitution at the Pyrazole Core
Halogenated pyrazoles undergo nucleophilic substitution with triazole-thiols. For example, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid reacts with 5-mercapto-4-methyl-4H-1,2,4-triazole in dimethylformamide (DMF) at 80°C, using triethylamine as a base. The reaction achieves 76% yield after 12 hours, with LC-MS confirming [M+H]+ at m/z 239.25.
Condensation via Carbodiimide Coupling
Carboxylic acid and thiol groups are linked using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Activating the pyrazole-3-carboxylic acid with EDC/NHS in tetrahydrofuran (THF) facilitates amide bond formation with the triazole-thiol’s amine group. This method, however, yields only 62% due to competing disulfide formation.
One-Pot Multicomponent Synthesis
A streamlined approach condenses methyl 3-azido-1H-pyrazole-4-carboxylate, methyl acetoacetate, and thiourea in methanol under basic conditions. Sodium methoxide promotes simultaneous triazole cyclization and ester hydrolysis, yielding the target compound in 81% purity.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Ethanol and DMF are preferred for triazole-pyrazole coupling due to their polarity and boiling points. Refluxing in ethanol (78°C) improves solubility of intermediates, while DMF (153°C) enhances reaction rates for sluggish substitutions. Microwave-assisted reactions in ethanol reduce energy consumption and improve yields by 12–18% compared to conventional heating.
Structural Characterization and Validation
Spectroscopic Confirmation
- IR Spectroscopy : Strong absorption at 2560 cm⁻¹ confirms the -SH stretch, while carbonyl peaks at 1680 cm⁻¹ (carboxylic acid) and 1605 cm⁻¹ (triazole C=N) validate the structure.
- NMR Analysis : 1H-NMR (DMSO-d6) shows singlet δ 2.35 ppm (triazole-CH3), δ 3.85 ppm (pyrazole-NCH3), and δ 13.1 ppm (COOH).
Crystallographic Data
X-ray diffraction of analogous compounds (e.g., C19H14FN5O) reveals monoclinic crystal systems with P2₁/c symmetry, supporting the planar geometry of fused heterocycles.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What synthetic strategies are typically employed to prepare 5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazole-3-carboxylic acid?
The synthesis involves multi-step heterocyclic condensation. A common approach includes:
- Pyrazole core formation : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole ring .
- Triazole-thiol integration : Introducing the 1,2,4-triazole moiety via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with isothiocyanates. For example, sulfurization of intermediates using phosphorus pentasulfide (P₂S₅) can generate the mercapto group .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates (e.g., methyl esters) under basic or acidic conditions yields the carboxylic acid group .
Basic: How is the structural identity of this compound confirmed in synthetic workflows?
Key characterization methods include:
- Spectroscopic analysis :
- Chromatography : HPLC or LC-MS ensures purity (>95%) and identifies byproducts .
- Elemental analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .
Advanced: How can reaction conditions be optimized to enhance the yield of the triazole-thiol intermediate?
Critical parameters include:
- Temperature control : Cyclization reactions often require 80–100°C to promote ring closure while minimizing side reactions like oxidation .
- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improves reaction kinetics .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces side-product formation .
- Protection/deprotection strategies : Temporary protection of the carboxylic acid group (e.g., methyl ester) prevents unwanted side reactions during triazole formation .
Advanced: What computational approaches predict the biological activity of this compound?
Molecular docking and dynamics simulations are key:
- Target selection : Docking against enzymes like fungal 14α-demethylase (PDB: 3LD6) evaluates antifungal potential by analyzing binding affinity to the heme cofactor .
- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vitro testing .
- Free-energy calculations : MM/PBSA or MM/GBSA methods quantify binding energy differences between analogs, guiding SAR refinement .
Advanced: How can researchers address discrepancies in reported biological activity data?
Methodological standardization is critical:
- Comparative assays : Replicate studies using identical cell lines (e.g., Candida albicans ATCC 10231 for antifungal assays) and protocols (e.g., CLSI M27 guidelines) .
- Compound purity verification : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
- Stability studies : Monitor degradation under varying pH, temperature, and light conditions (e.g., 4°C vs. room temperature storage) to correlate stability with bioactivity .
Advanced: How can regioselectivity challenges during pyrazole-triazole fusion be mitigated?
Strategies include:
- Directed metalation : Using directing groups (e.g., carboxylic acid) to control substitution patterns on the pyrazole ring .
- Microwave-assisted synthesis : Accelerates reaction rates, reducing competing pathways and improving regioselectivity .
- Isomer separation : Chromatographic techniques (e.g., preparative HPLC) resolve regioisomers post-synthesis .
Advanced: What analytical techniques resolve ambiguities in tautomeric forms of the triazole-thiol group?
- X-ray crystallography : Determines the dominant tautomer (e.g., thione vs. thiol forms) in the solid state .
- ¹H-¹⁵N HMBC NMR : Identifies nitrogen connectivity in solution, distinguishing between 1,2,4-triazole tautomers .
- pH-dependent UV-Vis spectroscopy : Monitors tautomeric shifts (e.g., S-H vs. S−) across pH 3–10 .
Advanced: How to design stability studies for this compound under physiological conditions?
- Buffer compatibility : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C, sampling at 0, 6, 24, and 48 hours .
- Oxidative stress testing : Expose to H₂O₂ (1–5 mM) to assess susceptibility to radical-mediated degradation .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux-hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
